Hydrogen-Bonding Motif Regiochemistry: Defined Donor-Acceptor Pattern Versus Positional Isomers
6-Amino-5-nitro-pyridin-3-ol presents a 6-amino/5-nitro/3-hydroxy substitution pattern. Its 6-amino-5-nitropyridin-2(1H)-one positional isomer (CAS 211555-30-5) implements a donor-donor-acceptor (DDA) hydrogen-bonding pattern that has been crystallographically characterized as the Z component in an artificially expanded genetic information system (AEGIS) [1]. This DDA pattern enables specific pairing with complementary nucleobases, and the isomer crystallizes from water as a stable 1:1 complex of its neutral and deprotonated forms [1]. While direct crystallographic data for 6-amino-5-nitro-pyridin-3-ol is not available, the 2(1H)-pyridone tautomer of the positional isomer demonstrates that the precise regiochemistry of amino, nitro, and hydroxyl groups dictates the accessible hydrogen-bonding pattern and resultant molecular recognition properties.
| Evidence Dimension | Hydrogen-bonding pattern (regiochemistry) |
|---|---|
| Target Compound Data | 6-amino/5-nitro/3-hydroxy substitution pattern |
| Comparator Or Baseline | 6-Amino-5-nitropyridin-2(1H)-one (CAS 211555-30-5): 6-amino/5-nitro/2-hydroxy (as pyridone) pattern |
| Quantified Difference | Qualitative difference: 3-OH vs. 2-pyridone tautomer; hydrogen-bonding pattern changes from DDA (comparator) to donor-acceptor-donor (target inferred) |
| Conditions | Crystallization from aqueous solution; X-ray crystallography at 100 K [1] |
Why This Matters
Procurement of the correct positional isomer is critical for experiments relying on defined hydrogen-bonding networks (e.g., co-crystal engineering, nucleobase analog studies), as even a single-atom shift in substitution alters molecular recognition outcomes.
- [1] Matsuura, M. F., Kim, H. J., Takahashi, D., Abboud, K. A., & Benner, S. A. (2016). Crystal structures of deprotonated nucleobases from an expanded DNA alphabet. Acta Crystallographica Section C: Structural Chemistry, 72(12), 952-959. View Source
